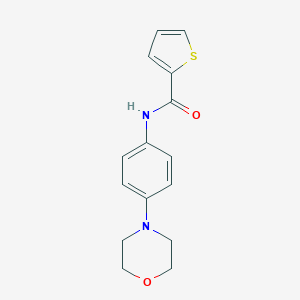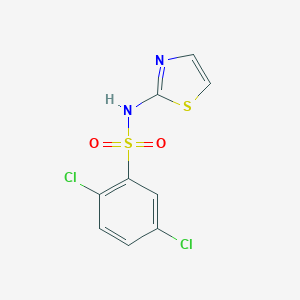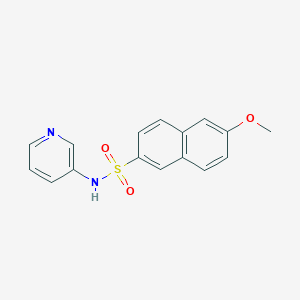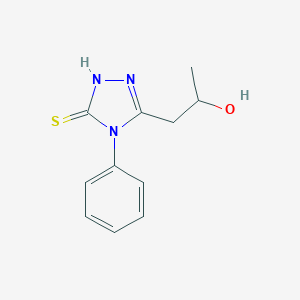
N-(4-morpholin-4-ylphenyl)thiophene-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-morpholin-4-ylphenyl)thiophene-2-carboxamide, also known as MPTC, is a novel compound that has been synthesized and studied for its potential applications in scientific research. MPTC belongs to the class of thiophene-2-carboxamides and has been found to possess various biological properties that make it a promising candidate for further investigation.
Mécanisme D'action
Target of Action
The primary target of N-(4-morpholin-4-ylphenyl)thiophene-2-carboxamide is QcrB, a subunit of the menaquinol cytochrome c oxidoreductase . This enzyme is part of the bc1-aa3-type cytochrome c oxidase complex, which is responsible for driving oxygen-dependent respiration .
Mode of Action
The compound interacts with its target, QcrB, and inhibits its function . This inhibition disrupts the normal functioning of the bc1-aa3-type cytochrome c oxidase complex, thereby affecting the oxygen-dependent respiration process .
Biochemical Pathways
The affected pathway is the electron transport chain, specifically the step involving the bc1-aa3-type cytochrome c oxidase complex. The inhibition of QcrB disrupts the flow of electrons through this complex, affecting the overall process of cellular respiration .
Result of Action
The inhibition of QcrB and the subsequent disruption of the electron transport chain can lead to a decrease in ATP production, affecting the energy metabolism of the cell . This can potentially lead to cell death, particularly in organisms that rely heavily on aerobic respiration.
Avantages Et Limitations Des Expériences En Laboratoire
N-(4-morpholin-4-ylphenyl)thiophene-2-carboxamide has several advantages for lab experiments. It is easy to synthesize and has a high yield and purity. It has also been extensively studied for its biological properties and has been found to possess various activities that make it a promising candidate for further investigation. However, this compound also has some limitations. Its mechanism of action is not fully understood, and further studies are needed to elucidate its mode of action. Additionally, this compound has not been extensively studied in vivo, and its pharmacokinetics and toxicity need to be evaluated.
Orientations Futures
There are several future directions for the study of N-(4-morpholin-4-ylphenyl)thiophene-2-carboxamide. One potential application is in the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. This compound has been shown to have potent anti-inflammatory activity and could be a promising candidate for the development of new anti-inflammatory drugs. Another potential application is in cancer therapy. This compound has been found to induce apoptosis in cancer cells and could be used as a chemotherapeutic agent. Additionally, this compound could be further studied for its neuroprotective effects and potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Méthodes De Synthèse
The synthesis of N-(4-morpholin-4-ylphenyl)thiophene-2-carboxamide involves the reaction of 4-morpholin-4-ylphenylamine with thiophene-2-carboxylic acid chloride in the presence of a base such as triethylamine. The reaction yields this compound as a white solid with a high yield and purity. The synthesis method has been optimized to improve the efficiency of the reaction and minimize the formation of impurities.
Applications De Recherche Scientifique
N-(4-morpholin-4-ylphenyl)thiophene-2-carboxamide has been extensively studied for its potential applications in scientific research. It has been found to possess various biological properties such as anti-inflammatory, antitumor, and neuroprotective activities. This compound has been shown to inhibit the production of inflammatory cytokines and reduce the expression of pro-inflammatory enzymes. It also exhibits cytotoxic effects on various cancer cell lines and has been found to induce apoptosis in cancer cells. Additionally, this compound has been shown to protect neurons from oxidative stress and reduce neuroinflammation.
Propriétés
IUPAC Name |
N-(4-morpholin-4-ylphenyl)thiophene-2-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O2S/c18-15(14-2-1-11-20-14)16-12-3-5-13(6-4-12)17-7-9-19-10-8-17/h1-6,11H,7-10H2,(H,16,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHPLNCDCLKMYFU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC=C(C=C2)NC(=O)C3=CC=CS3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[(3,4-dimethylphenyl)sulfonyl]-5,6-dimethyl-1H-benzimidazole](/img/structure/B368740.png)
![1-[(4-fluorophenyl)sulfonyl]-5,6-dimethyl-1H-benzimidazole](/img/structure/B368743.png)
![1-[(4-ethylphenyl)sulfonyl]-5,6-dimethyl-1H-benzimidazole](/img/structure/B368745.png)





![4,8-Dimethyl-2-oxo-3,4-dihydro-2H-pyrido[1,2-a]pyrimidine-4-carboxylic acid](/img/structure/B368759.png)
![2-[(3,4,5-Trimethoxybenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B368768.png)
![N'-[(3Z)-5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-2-(4-chlorophenoxy)acetohydrazide](/img/structure/B368785.png)
![1-[(4-Ethylphenyl)sulfonyl]-4-methylpiperazine](/img/structure/B368788.png)